Norbixin
Overview
Description
Norbixin is a naturally occurring carotenoid derived from the seeds of the annatto tree (Bixa orellana). It is primarily used as a natural colorant in the food industry, imparting yellow to orange hues depending on its concentration and application . This compound is the water-soluble form of the pigment, making it suitable for various food products, especially dairy items like cheese and yogurt .
Mechanism of Action
Target of Action
Norbixin, a natural diapocarotenoid, primarily targets the Retinal Pigmented Epithelium (RPE) cells and photoreceptors . These cells are crucial for visual function, and their degeneration can lead to visual impairment .
Mode of Action
This compound interacts with its targets by protecting them against phototoxicity induced by blue light and N-retinylidene-N-retinylethanolamine (A2E), a toxic by-product of the visual pigment cycle . It inhibits the transactivation of Peroxisome Proliferator-Activated Receptors (PPARs), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Activator Protein 1 (AP-1) . These interactions result in the reduction of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Vascular Endothelial Growth Factor (VEGF) expression induced by A2E .
Biochemical Pathways
This compound affects the biochemical pathways involving Toll-Like Receptor 4/Nuclear Factor-kappa B (TLR4/NF-κB), Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt), and Thioredoxin-Interacting Protein/NOD-Like Receptor Protein 3 (TXNIP/NLRP3) inflammasome mechanisms . These pathways are crucial in inflammation and oxidative stress responses.
Pharmacokinetics
The pharmacokinetics of this compound indicate that it is rapidly and efficiently absorbed when administered orally . The compound undergoes significant isomerization and glucuronidation .
Result of Action
The action of this compound results in neuroprotection and preservation of photoreceptor function . It also inhibits the accumulation of A2E and lipofuscin, toxic by-products of the visual pigment cycle, in the retina . These effects contribute to the potential of this compound as a treatment for age-related macular degeneration and Stargardt disease .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as light and temperature . For instance, BIO203, a novel this compound amide conjugate, displays improved stability at all temperatures tested for up to 18 months . Moreover, this compound’s protective effects against phototoxicity are particularly relevant in environments with high exposure to blue light .
Biochemical Analysis
Biochemical Properties
Norbixin plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with reactive oxygen species, particularly hydroxyl radicals, to protect DNA from oxidative damage. This compound has been shown to interact with metal ions such as tin(II) and iron(II), enhancing or inhibiting DNA breakage depending on the concentration ratios . These interactions highlight this compound’s dual role as both an antioxidant and a pro-oxidant under different conditions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In murine fibroblasts, this compound has been observed to protect genomic DNA against oxidative damage induced by hydrogen peroxide At higher concentrations, this compound can enhance oxidative DNA breakage, indicating a concentration-dependent effect on cellular function
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with reactive oxygen species and metal ions. This compound scavenges hydroxyl radicals, thereby protecting DNA from oxidative damage . It also interacts with metal ions, forming complexes that can either protect or damage DNA depending on the concentration ratios. This compound’s ability to modulate enzyme activity and gene expression through these interactions is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are influenced by factors such as concentration, presence of metal ions, and oxidative stress conditions . Long-term studies have shown that this compound can protect DNA from oxidative damage at lower concentrations, but higher concentrations may lead to increased DNA breakage. These temporal effects highlight the importance of optimizing this compound concentrations for desired outcomes in biochemical experiments.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been shown to protect against oxidative damage, while high doses can lead to toxic effects . Threshold effects have been observed, where this compound’s protective effects diminish and adverse effects increase beyond certain dosage levels. These findings underscore the need for careful dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in metabolic pathways related to its antioxidant properties. It interacts with enzymes and cofactors involved in oxidative stress responses, modulating metabolic flux and metabolite levels . This compound’s role in these pathways contributes to its ability to protect against oxidative damage and influence cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its localization and accumulation are influenced by factors such as concentration, presence of metal ions, and oxidative stress conditions. Understanding this compound’s transport and distribution is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within cells influences its interactions with biomolecules and its ability to protect against oxidative damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: Norbixin is typically extracted from the outer coating of annatto seeds. The extraction process involves washing the seeds with food-grade solvents such as acetone, methanol, hexane, ethanol, isopropyl alcohol, ethyl acetate, alkaline alcohol, or supercritical carbon dioxide . The solvent is then removed, and the resultant powder is crystallized and dried. The powder is treated with aqueous alkali, heated to hydrolyze the coloring matter, and then cooled. The aqueous solution is filtered and acidified to precipitate this compound, which is then filtered, washed, dried, and milled into a granular powder .
Industrial Production Methods: In industrial settings, this compound is produced using similar solvent extraction methods. The process is optimized to ensure high yield and purity of the pigment. The extracted this compound is often formulated with food-grade carriers to enhance its stability and usability in various applications .
Chemical Reactions Analysis
Types of Reactions: Norbixin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s conjugated double-bond system, which makes it susceptible to oxidative degradation .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which may have different hues and solubility properties .
Scientific Research Applications
Norbixin has garnered significant interest in scientific research due to its antioxidant properties and potential health benefits . Some key applications include:
Chemistry: Used as a natural colorant and antioxidant in various chemical formulations.
Biology: Studied for its protective effects against oxidative stress in biological systems.
Comparison with Similar Compounds
Bixin: Oil-soluble carotenoid used in similar applications as norbixin.
BIO203: A novel amide conjugate of this compound with improved stability and similar antioxidant properties.
This compound’s unique water solubility and antioxidant properties make it a valuable compound in various scientific and industrial applications, distinguishing it from its oil-soluble counterpart, bixin.
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13+,22-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKOASAVGLETCT-UOGKPENDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)O)/C)/C)/C=C/C=C(/C=C/C(=O)O)\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33261-80-2 (potassium salt), 33261-81-3 (hydrochloride salt) | |
Record name | Norbixin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20274024 | |
Record name | all-trans-Norbixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in alcohol, ether, oils, In water, 5.23X10-13 mg/L at 25 °C (estimated) | |
Record name | Annatto | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.75X10-11 mm Hg at 25 °C (estimated) | |
Record name | Annatto | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Bixin, together with other carotenoids such as beta-carotene, lutein and canthaxanthin, has been shown to suppress the respiratory burst induced by paramethoxyamphetamine (PMA) in rat peritoneal macrophages. The action appears to be associated with the ability of carotenoids to scavenge superoxide, and the authors suggested a protective role for carotenoids in vivo to protect host cells from the harmful effects of oxygen metabolites. Earlier work showed that bixin binds to the non-polar regions of mitochondria thought to be associated with high-energy states. Furthermore, bixin acts as an inhibitor of the ATP-forming process (state 3) associated with mitochondrial respiration., Insulin resistance is partly due to suppression of insulin-induced glucose uptake into adipocytes. The uptake is dependent on adipocyte differentiation, which is controlled at mRNA transcription level. The peroxisome proliferator-activated receptor (PPAR), a ligand-regulated nuclear receptor, is involved in the differentiation. Many food-derived compounds serve as ligands to activate or inactivate PPAR. In this study, we demonstrated that bixin and norbixin (annatto extracts) activate PPARgamma by luciferase reporter assay using GAL4-PPAR chimera proteins. To examine the effects of bixin on adipocytes, 3T3-L1 adipocytes were treated with bixin or norbixin. The treatment induced mRNA expression of PPARgamma target genes such as adipocyte-specific fatty acid-binding protein (aP2), lipoprotein lipase (LPL), and adiponectin in differentiated 3T3-L1 adipocytes and enhanced insulin-dependent glucose uptake. The observations indicate that bixin acts as an agonist of PPARgamma and enhances insulin sensitivity in 3T3-L1 adipocytes, suggesting that bixin is a valuable food-derived compound as a PPAR ligand to regulate lipid metabolism and to ameliorate metabolic syndrome. | |
Record name | Annatto | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow-red solutions or powder /Extract/ | |
CAS No. |
542-40-5, 1393-63-1 | |
Record name | Norbixin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norbixin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norbixin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15201 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | all-trans-Norbixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Annatto | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,6'-diapo-ψ,ψ-carotenedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORBIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8M59E17AI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Annatto | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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